![molecular formula C6H3ClN2O B600096 2-Chlorooxazolo[5,4-b]pyridine CAS No. 159870-95-8](/img/structure/B600096.png)
2-Chlorooxazolo[5,4-b]pyridine
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Overview
Description
2-Chlorooxazolo[5,4-b]pyridine is a chemical compound with the CAS Number: 159870-95-8 . It has a molecular weight of 154.56 and its IUPAC name is 2-chloro [1,3]oxazolo [5,4-b]pyridine .
Molecular Structure Analysis
The InChI code for 2-Chlorooxazolo[5,4-b]pyridine is 1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5 (4)10-6/h1-3H . The InChI key is ISONIAAHFNNUKU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chlorooxazolo[5,4-b]pyridine is a solid at room temperature . It should be stored at 4°C and under nitrogen .Scientific Research Applications
Chemical Reactivity and Derivative Synthesis
Formation of 2-Substituted Thiazolopyridines A method to prepare 2-substituted thiazolo[5,4-b]pyridines involves the reaction of a mixture containing ortho-amino (diisopropyldithiocarbamato) pyridine, carboxylic acid, and phosphorus oxychloride. This procedure offers a more convenient route than those requiring the prior formation and isolation of the acid amide. It is generalizable to a wide range of substituents, indicating its versatility in derivative synthesis (El‐Hiti, 2003).
Synthesis of Isoxazolo[5,4-b]pyridines via Microwave-Assisted Reactions A novel series of polycyclic-fused isoxazolo[5,4-b]pyridines can be synthesized through a one-pot tandem reaction under microwave irradiation in water. This method doesn't require additional reagents or catalysts, marking it as an environmentally friendly approach suitable for library synthesis in drug discovery efforts (Tu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-chloro-[1,3]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISONIAAHFNNUKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724642 |
Source
|
Record name | 2-Chloro[1,3]oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159870-95-8 |
Source
|
Record name | 2-Chloro[1,3]oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorooxazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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